Sarcosyl-L-phenylalanine
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Overview
Description
Sarcosyl-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine. It is characterized by the presence of a sarcosyl group attached to the phenylalanine molecule. This compound has a molecular formula of C12H16N2O3 and a molecular weight of 236.273 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarcosyl-L-phenylalanine can be synthesized through a series of chemical reactions involving the amino acid phenylalanine and sarcosineThe reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sarcosyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Sarcosyl-L-phenylalanine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and formulation.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sarcosyl-L-phenylalanine involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their structure and function. This interaction can affect various biochemical pathways and processes, leading to the desired effects .
Comparison with Similar Compounds
Sarcosyl-L-phenylalanine can be compared with other similar compounds, such as:
Sarcosyl-L-isoleucine: Another sarcosyl derivative with different amino acid composition.
Sarcosyl-L-serine: A sarcosyl derivative of serine with distinct chemical properties.
Sarcosyl-L-valine: A sarcosyl derivative of valine used in similar applications.
These compounds share the common feature of having a sarcosyl group attached to different amino acids, but they differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(2S)-2-[[2-(methylamino)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
ZAFCADKAZRAFFU-JTQLQIEISA-N |
Isomeric SMILES |
CNCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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